2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole is a complex organic compound characterized by the presence of an allylthio group, a dichlorophenyl group, and a p-tolyl group attached to an imidazole ring. Imidazole derivatives like this compound are of significant interest due to their wide range of pharmacological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole typically involves the synthesis of the imidazole ring followed by functionalization steps to introduce the specific substituents.
A common synthetic route includes:
Formation of the imidazole ring: : Starting with an α-haloketone and an aldehyde in the presence of an ammonium salt.
Functionalization: : Introducing the allylthio group through a nucleophilic substitution reaction involving allylthiol.
Coupling reactions: : Incorporating the 3,4-dichlorophenyl and p-tolyl groups through typical electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production might leverage these synthetic routes but with optimization for scale, often involving continuous flow chemistry or catalysis to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield sulfoxide or sulfone derivatives.
Reduction: : Can be reduced at the allylthio group or the aromatic ring depending on the conditions.
Substitution: : The allylthio group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl halides under various solvent conditions.
Major Products
Oxidized Products: : Sulfoxides and sulfones.
Reduced Products: : Dechlorinated or hydrogenated derivatives.
Substitution Products: : Various substituted imidazoles depending on the reaction partners.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing selectivity and reactivity.
Materials Science: : Incorporated into polymers to modify physical properties.
Biology and Medicine
Antimicrobial Agents: : Shows potential due to its ability to disrupt microbial cell processes.
Anti-inflammatory: : Investigated for its role in modulating immune responses.
Cancer Research: : Studied for its cytotoxic effects on cancer cell lines, often targeting specific pathways.
Mechanism of Action
The exact mechanism of action can vary based on its application:
Biological Systems: : Interacts with cellular proteins, modifying their function, or disrupts cellular membranes. Often targets specific enzymes or receptors.
Catalysis: : Functions by stabilizing transition states in chemical reactions, often through coordination with metal centers in catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(methylthio)-5-(3,4-dichlorophenyl)-1H-imidazole
2-(allyloxy)-5-(3,4-dichlorophenyl)-1H-imidazole
2-(allylthio)-5-(2,4-dichlorophenyl)-1H-imidazole
Comparison
What sets 2-(allylthio)-5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole apart is the unique combination of substituents, which endows it with specific properties such as enhanced lipophilicity and distinct reactivity profiles.
This compound’s specific arrangement and functional groups make it uniquely suited for applications where stability and targeted biological activity are paramount.
This article captures an overview of the compound’s features, preparation, reactions, and applications. Anything else you'd like to dig into?
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2S/c1-3-10-24-19-22-12-18(14-6-9-16(20)17(21)11-14)23(19)15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAISCUFMWQFBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC=C)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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